molecular formula C15H11F6NO2 B3630569 4,4,4-trifluoro-3-hydroxy-N-(naphthalen-1-yl)-3-(trifluoromethyl)butanamide CAS No. 438230-76-3

4,4,4-trifluoro-3-hydroxy-N-(naphthalen-1-yl)-3-(trifluoromethyl)butanamide

Cat. No.: B3630569
CAS No.: 438230-76-3
M. Wt: 351.24 g/mol
InChI Key: RZLMDMGLJHUNPZ-UHFFFAOYSA-N
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Description

This fluorinated butanamide derivative features a naphthalen-1-yl group linked via an amide bond to a highly substituted trifluoromethylated hydroxybutanamide backbone.

Properties

IUPAC Name

4,4,4-trifluoro-3-hydroxy-N-naphthalen-1-yl-3-(trifluoromethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F6NO2/c16-14(17,18)13(24,15(19,20)21)8-12(23)22-11-7-3-5-9-4-1-2-6-10(9)11/h1-7,24H,8H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZLMDMGLJHUNPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)CC(C(F)(F)F)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F6NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401149516
Record name 4,4,4-Trifluoro-3-hydroxy-N-1-naphthalenyl-3-(trifluoromethyl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401149516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

438230-76-3
Record name 4,4,4-Trifluoro-3-hydroxy-N-1-naphthalenyl-3-(trifluoromethyl)butanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=438230-76-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4,4-Trifluoro-3-hydroxy-N-1-naphthalenyl-3-(trifluoromethyl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401149516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Positional Isomers: Naphthalen-1-yl vs. Naphthalen-2-yl Derivatives

The compound 4,4,4-trifluoro-3-hydroxy-N-(naphthalen-2-yl)butanamide (4n/4o) serves as a direct structural analog, differing only in the substitution position of the naphthalene ring (2-yl vs. 1-yl). Key distinctions include:

Property Target Compound (Naphthalen-1-yl) 4n/4o (Naphthalen-2-yl)
Naphthalene Substitution 1-position 2-position
Fluorination 4,4,4-trifluoro + 3-(trifluoromethyl) 4,4,4-trifluoro only
Synthetic Yield Not reported 90–95%
Melting Point Not reported 167–168°C (4n)
NMR Data (1H/19F) Not fully reported δ 10.3 (s, 1H), -78.0 (19F)

Fluorinated Amides and Bioorganic Relevance

Fluorinated amides are widely explored in medicinal chemistry due to fluorine’s ability to enhance bioavailability and metabolic resistance . For example:

  • 3-Chloro-N-phenyl-phthalimide (): A chloro-substituted phthalimide used in polymer synthesis. Unlike the target compound, it lacks fluorine but shares aromatic amide features, highlighting divergent applications (materials science vs.
  • Fluorinated prostaglandins/purines (): These compounds demonstrate how trifluoromethyl groups improve target binding and stability. The target compound’s dual trifluoromethylation may offer similar advantages in drug design.

Comparison with Complex Heterocycles

The pyrazole-carboxamide derivative 3-Bromo-N-(4-chloro-2-((2-(5-(dimethylamino)naphthalen-1-ylsulfonyl))carbamoyl)-6-methylphenyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide (2w) () shares a naphthalene sulfonamide group but incorporates bromo and chloro substituents. While structurally distinct, its synthesis via NaH/THF-mediated coupling contrasts with the photoredox methods used for 4n/4o, underscoring the diversity of approaches for naphthalene-containing amides.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4,4-trifluoro-3-hydroxy-N-(naphthalen-1-yl)-3-(trifluoromethyl)butanamide
Reactant of Route 2
Reactant of Route 2
4,4,4-trifluoro-3-hydroxy-N-(naphthalen-1-yl)-3-(trifluoromethyl)butanamide

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